5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[1-(4-chlorophenoxy)ethyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-8(11-6-7-13-15-11)14-10-4-2-9(12)3-5-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICCMGAVPYXTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NO1)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of 1,2 Oxazole Scaffolds in Modern Chemical and Medicinal Research
The 1,2-oxazole, also known as isoxazole (B147169), is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a cornerstone in modern medicinal chemistry, primarily due to the wide array of biological activities exhibited by its derivatives. rsc.orgontosight.ai The isoxazole ring is a key structural component in numerous clinically approved drugs, demonstrating its versatility and importance in drug design. researchgate.net Marketed pharmaceuticals containing this moiety include the anti-inflammatory drug valdecoxib (B1682126) (a COX-2 inhibitor) and the antirheumatic agent leflunomide. ijpca.orgijpca.org
The significance of the 1,2-oxazole scaffold stems from its ability to serve as a "privileged structure," a molecular framework capable of binding to a variety of biological targets. Researchers have successfully incorporated the isoxazole nucleus into compounds designed to act as antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and neuroprotective agents. rsc.orgontosight.airesearchgate.net This broad spectrum of activity makes the isoxazole ring an attractive starting point for the development of novel therapeutic agents with potentially improved efficacy and reduced toxicity. ijpca.org
The diverse pharmacological profiles of 1,2-oxazole derivatives are summarized in the table below, highlighting the extensive research into their therapeutic applications.
| Biological Activity | Description of Research Findings |
| Anti-inflammatory | Isoxazole derivatives have been developed as potent cyclooxygenase-2 (COX-2) inhibitors for treating inflammation. ijpca.orgijpca.org |
| Anticancer | Various substituted isoxazoles have demonstrated cytotoxic effects against different cancer cell lines, making them promising candidates for oncology research. rsc.orgresearchgate.net |
| Antibacterial | The scaffold is present in antibiotics like cloxacillin (B1194729) and oxacillin, and novel derivatives show activity against both gram-positive and gram-negative bacteria. researchgate.netijpca.org |
| Antiviral | Certain isoxazole compounds have been investigated for their ability to inhibit viral replication. researchgate.net |
| Antifungal | The isoxazole nucleus is a component of molecules screened for their effectiveness against fungal pathogens. researchgate.net |
| Neuroprotective | Research has explored the potential of isoxazole derivatives in the context of neurodegenerative disorders. rsc.org |
| Anticonvulsant | Some derivatives have shown promise in models of epilepsy and seizure disorders. researchgate.net |
Advanced Synthetic Methodologies for 5 1 4 Chlorophenoxy Ethyl 1,2 Oxazole and Analogues
Established Synthetic Pathways for 1,2-Oxazole Ring Systems
The construction of the 1,2-oxazole heterocycle can be achieved through a variety of synthetic strategies. These methods can be broadly categorized into cycloaddition, cyclocondensation, and several named reactions, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.
[3+2] Cycloaddition Reactions (e.g., Nitrile Oxides with Alkenes/Alkynes)
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkene or alkyne is a powerful and widely used method for the synthesis of isoxazolines and isoxazoles, respectively. acs.org This [3+2] cycloaddition is a highly efficient way to construct the five-membered ring in a single step. mdpi.com The reaction between a nitrile oxide and an alkyne yields the corresponding isoxazole (B147169). acs.org
Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides via dehydrohalogenation with a base, or from the dehydration of nitroalkanes. The choice of precursors and reaction conditions can be optimized to produce a variety of substituted isoxazoles. beilstein-journals.org For the synthesis of analogues of 5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole, a suitable alkyne would be reacted with a nitrile oxide.
Table 1: Illustrative [3+2] Cycloaddition for an Analogue
| Reactant 1 (Alkyne) | Reactant 2 (Nitrile Oxide Precursor) | Base | Solvent | Product |
| 4-(4-Chlorophenoxy)but-1-yne | Acetaldehyde Oxime | Triethylamine | THF | 3-Methyl-5-[1-(4-chlorophenoxy)ethyl]-1,2-oxazole |
Cyclocondensation Reactions (e.g., 1,3-Diketones with Hydroxylamine)
One of the most traditional and straightforward methods for synthesizing isoxazoles is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). researchgate.net This reaction proceeds through the initial formation of a monoxime, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic isoxazole ring. researchgate.net The regioselectivity of the cyclization can be an issue with unsymmetrical 1,3-diketones, potentially leading to a mixture of isomeric products.
To synthesize a 5-substituted isoxazole like the target compound, a 1,3-diketone with the desired substituent at the appropriate position would be required.
Table 2: Illustrative Cyclocondensation for an Analogue
| 1,3-Diketone | Reagent | Conditions | Product |
| 1-(4-Chlorophenoxy)-4-phenylbutane-1,3-dione | Hydroxylamine hydrochloride | Ethanol, Reflux | 5-(1-(4-Chlorophenoxy)benzyl)-3-phenyl-1,2-oxazole |
Van Leusen Oxazole (B20620) Synthesis and its Variants
The Van Leusen oxazole synthesis is a versatile method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govwikipedia.orgorganic-chemistry.org This reaction, discovered by van Leusen and coworkers in 1972, proceeds under mild, basic conditions. nih.gov The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. A subsequent intramolecular cyclization and elimination of toluenesulfinic acid yields the oxazole ring. wikipedia.org
This method is particularly useful for the synthesis of 5-substituted oxazoles. ijpsonline.com To prepare an analogue of the target compound, an aldehyde bearing the (4-chlorophenoxy)ethyl moiety would be reacted with TosMIC.
Table 3: Van Leusen Oxazole Synthesis
| Aldehyde | Reagent | Base | Solvent | Product |
| 2-(4-Chlorophenoxy)propanal | Tosylmethyl isocyanide (TosMIC) | K₂CO₃ | Methanol | This compound |
Fischer-Oxazole Synthesis
The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The reactants are typically dissolved in a dry ether, and dry HCl gas is passed through the solution. wikipedia.org This method is most commonly used for the synthesis of diaryloxazoles. wikipedia.org
While this method traditionally yields 2,5-disubstituted oxazoles, modifications could potentially be explored for other substitution patterns. For a 5-substituted analogue, the appropriate aldehyde and cyanohydrin would be selected.
Table 4: Fischer-Oxazole Synthesis
| Cyanohydrin | Aldehyde | Catalyst | Solvent | Product |
| 2-Hydroxy-3-(4-chlorophenoxy)butanenitrile | Benzaldehyde | Anhydrous HCl | Dry Ether | 5-[1-(4-Chlorophenoxy)ethyl]-2-phenyl-1,2-oxazole |
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a powerful method for the formation of oxazoles through the cyclodehydration of 2-acylamino-ketones. nih.gov This reaction typically requires a dehydrating agent such as sulfuric acid or phosphorus oxychloride. ijpsonline.com The starting 2-acylamino-ketones can be readily prepared from α-amino acids or α-haloketones. This method allows for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. nih.gov
To apply this synthesis to an analogue of the target compound, a 2-acylamino-ketone with the desired substituents would be necessary.
Table 5: Robinson-Gabriel Synthesis
Bredereck Reaction
The Bredereck reaction provides a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.com This method is an efficient process for the synthesis of this particular substitution pattern. ijpsonline.com More recent modifications have expanded the scope of this reaction, for instance, by using α-hydroxyketones as starting materials. ijpsonline.com
This reaction is primarily for 2,4-disubstituted oxazoles and would require significant adaptation to produce a 5-substituted product like the target compound. However, for the synthesis of related analogues, it remains a valuable tool.
Table 6: Bredereck Reaction
Modern and Sustainable Synthetic Approaches for 1,2-Oxazole Derivatives
The synthesis of 1,2-oxazole derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry, has been an area of intensive research. Traditional synthetic methods often require harsh reaction conditions, hazardous reagents, and lengthy procedures. Consequently, there is a growing demand for the development of modern, efficient, and environmentally benign synthetic strategies. This section explores several advanced and sustainable methodologies for the synthesis of 1,2-oxazole derivatives, with a focus on their potential application for the preparation of compounds like this compound and its analogues.
Metal-Catalyzed Reactions for Regioselective Synthesis (e.g., Palladium, Copper, Gold)
Metal-catalyzed reactions have emerged as powerful tools for the regioselective synthesis of 1,2-oxazole derivatives, offering high efficiency, selectivity, and functional group tolerance. tandfonline.com Catalysts based on palladium, copper, and gold have been extensively investigated for their ability to facilitate the construction of the 1,2-oxazole ring.
Palladium-Catalyzed Synthesis: Palladium catalysts are highly effective in promoting the synthesis of oxazole derivatives through sequential C-N and C-O bond formations. organic-chemistry.org A notable approach involves the palladium-catalyzed reaction of amides and ketones, which proceeds via a C-H activation pathway. organic-chemistry.orgthieme-connect.com This method allows for the direct use of readily available starting materials, avoiding the need for pre-functionalized substrates. thieme-connect.com For instance, a palladium-catalyzed cascade difluoroalkylation/cyclization of N-propargylamides has been developed for the synthesis of oxazoles and oxazolines. acs.org Another innovative strategy involves a palladium-catalyzed and copper-mediated cascade oxidative cyclization for the regioselective synthesis of trisubstituted oxazoles. rsc.org These palladium-catalyzed methods offer a versatile and efficient route to a wide range of substituted oxazoles with good to excellent yields. organic-chemistry.orgacs.org
Copper-Catalyzed Synthesis: Copper catalysts are widely employed in the synthesis of isoxazoles, often through [3+2] cycloaddition reactions. organic-chemistry.org A one-pot, three-step procedure utilizing a copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes provides a convenient route to 3,5-disubstituted isoxazoles. organic-chemistry.org Copper-catalyzed cascade reactions have also been developed, such as the formal [4+1] annulation of 1,6-diynes with isoxazoles to construct biologically important pyrrolo[3,4-b]indoles. acs.org Furthermore, copper-catalyzed intramolecular/intermolecular alkene diamination reactions have been utilized to synthesize 3-aminomethyl-functionalized isoxazolidines with high diastereoselectivity. nih.gov The atom-economical nature of many copper-catalyzed reactions makes them an attractive option for sustainable synthesis. acs.org
Gold-Catalyzed Synthesis: Gold catalysts have gained considerable attention in recent years for their unique ability to activate C-C multiple bonds under mild conditions. Gold-catalyzed synthesis of oxazoles can be achieved through the reaction of alkynyl triazenes with 1,2,4-dioxazoles via a regioselective [3+2] cycloaddition. nih.govrsc.orgscispace.comnih.gov This method is characterized by the use of readily available starting materials and mild reaction conditions. nih.govrsc.orgscispace.comnih.gov Another approach involves the gold-catalyzed cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles in very good yields. organic-chemistry.org Gold-catalyzed methodologies provide an efficient and versatile platform for the synthesis of a diverse range of oxazole and isoxazole derivatives. nih.govrsc.orgscispace.comnih.gov
Table 1: Comparison of Metal Catalysts in 1,2-Oxazole Synthesis
| Catalyst | Typical Reaction Type | Advantages |
| Palladium | C-H activation, Cascade cyclization organic-chemistry.orgrsc.org | High efficiency, Good functional group tolerance, Use of simple starting materials organic-chemistry.orgthieme-connect.com |
| Copper | [3+2] Cycloaddition, Cascade annulation organic-chemistry.orgacs.org | Atom-economical, High regioselectivity, Mild reaction conditions organic-chemistry.orgacs.org |
| Gold | [3+2] Cycloaddition, Cycloisomerization organic-chemistry.orgnih.gov | Mild reaction conditions, High efficiency, Unique activation of multiple bonds nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. abap.co.innveo.org This technology has been successfully applied to the synthesis of 1,2-oxazole derivatives.
The use of microwave irradiation can significantly enhance the rate of reaction for the formation of the isoxazole ring. abap.co.in For example, the synthesis of 5-substituted oxazoles and 4,5-disubstituted oxazolines from aryl aldehydes and p-toluenesulfonylmethyl isocyanide can be achieved in just 8 minutes under microwave irradiation, with yields as high as 96%. nih.govacs.org In another application, novel isoxazole derivatives were synthesized from chalcones under microwave irradiation, which improved the product yield and reduced the formation of by-products in a shorter reaction time. abap.co.innveo.org The efficiency and green credentials of microwave-assisted synthesis make it a valuable tool for the rapid and sustainable production of 1,2-oxazole analogues. abap.co.inijpsonline.com
Table 2: Microwave-Assisted Synthesis of Oxazole Derivatives
| Starting Materials | Product | Reaction Time | Yield (%) | Reference |
| Aryl aldehydes, p-Toluenesulfonylmethyl isocyanide | 5-Phenyl oxazole | 8 min | 96 | nih.govacs.org |
| Chalcones, Hydroxylamine hydrochloride | Isoxazole derivatives | 10-15 min | - | abap.co.in |
Ultrasound-Mediated Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient approach to the synthesis of 1,2-oxazole derivatives. nih.gov Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.com
Ultrasound has been successfully employed in the one-pot, three-component synthesis of novel isoxazolines bearing sulfonamides. nih.gov This method, conducted in an aqueous medium at room temperature, is environmentally friendly and straightforward. nih.gov In another study, the synthesis of isoxazole derivatives was achieved through a one-pot cascade reaction under ultrasonication, demonstrating the efficiency of this technique. nih.gov The combination of ultrasound with other green chemistry principles, such as the use of water as a solvent, offers a powerful strategy for the sustainable synthesis of 1,2-oxazole analogues. nih.govnih.gov
Table 3: Ultrasound-Mediated Synthesis of Isoxazoline Derivatives
| Reaction Type | Catalyst/Solvent | Key Advantages | Reference |
| One-pot, three-component synthesis of isoxazolines | TCCA / Water | Environmentally friendly, Room temperature, Good to excellent yields nih.gov | nih.gov |
| One-pot cascade reaction for isoxazole derivatives | DABCO / Water | Efficient, High yields | nih.gov |
Ionic Liquid-Mediated Synthesis
Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in organic synthesis due to their unique properties, such as low volatility, high thermal stability, and recyclability. scielo.br The use of ionic liquids can lead to shorter reaction times and high yields in the synthesis of 1,2-oxazole derivatives. scielo.br
An acidic ionic liquid has been successfully used to catalyze a multicomponent reaction for the synthesis of isoxazol-5(4H)-ones, with product yields ranging from 20-96%. scielo.br The ionic liquid can be recovered and reused, making the process more sustainable. nih.gov This approach highlights the potential of ionic liquids to serve as both the solvent and catalyst, simplifying the reaction setup and workup procedures while promoting green chemistry principles. scielo.brnih.gov
Table 4: Ionic Liquid-Mediated Synthesis of Isoxazol-5(4H)-ones
| Ionic Liquid Type | Reaction Type | Yield Range (%) | Key Features | Reference |
| Acidic Imidazolium IL | Multicomponent Reaction | 20-96 | Recyclable catalyst/solvent, Shorter reaction time, High yields scielo.br | scielo.br |
Continuous Flow Synthesis
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. researchgate.net This technology has been applied to the synthesis of various heterocyclic compounds, including oxazole derivatives.
A fully automated continuous flow system has been developed for the synthesis of 4,5-disubstituted oxazoles. durham.ac.ukacs.org This system utilizes packed columns of solid-supported reagents to facilitate a rapid, base-catalyzed intramolecular cyclization, yielding the desired products in high purity and yields ranging from 83-99%. durham.ac.uk The ability to produce gram quantities of material on-demand makes continuous flow synthesis a highly attractive method for the efficient production of 1,2-oxazole building blocks for medicinal chemistry applications. durham.ac.ukacs.org Furthermore, continuous flow reactors have been shown to enable rapid and efficient synthesis of other related heterocycles like 1,2,4-oxadiazoles, highlighting the versatility of this technology. rsc.org
Table 5: Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles
| Reactor Setup | Key Reagent | Yield Range (%) | Throughput | Reference |
| Automated mesofluidic flow reactor with packed columns | Solid-supported base (PS-BEMP) | 83-99 | Gram quantities | durham.ac.uk |
Electrochemical Synthesis
Electrochemical synthesis is emerging as a sustainable and powerful tool in organic chemistry, utilizing electricity as a clean reagent to drive chemical transformations. vapourtec.comrsc.org This method avoids the use of stoichiometric chemical oxidants or reductants, thus minimizing waste generation. rsc.org
The electrochemical synthesis of isoxazoles has been successfully demonstrated through various approaches. nih.govmanipal.edu One method involves a four-component domino reaction in an undivided cell setup, which allows for the rapid assembly of the isoxazole motif with a high degree of functional group tolerance. rsc.org Another approach describes the synthesis of isoxazole analogues via a cyclization reaction conducted through electrolysis. nih.gov The operational simplicity and environmentally friendly nature of electrochemical synthesis make it a promising strategy for the future production of 1,2-oxazole derivatives. vapourtec.comrsc.org
Table 6: Electrochemical Synthesis of Isoxazoles
| Reaction Type | Key Features | Advantages | Reference |
| Four-component domino reaction | Undivided cell setup, High functional group tolerance | Operational simplicity, Avoids chemical oxidants | rsc.org |
| Cyclization via electrolysis | - | Sustainable, Clean reagent (electricity) | nih.gov |
Oxidative Cyclization Reactions
Oxidative cyclization reactions represent a powerful and efficient strategy for the construction of the isoxazole ring system. These methods often proceed through a cascade mechanism, enabling the formation of the heterocyclic core in a single pot from acyclic precursors.
A prominent approach involves the oxidation of propargylamines to generate corresponding oxime intermediates, which then undergo an intramolecular cyclization mediated by a catalyst such as copper(I) chloride (CuCl). organic-chemistry.orgacs.orgnih.govacs.org This facile strategy is noted for its operational simplicity and compatibility with a wide range of functional groups, making it a robust method for constructing 5-substituted and 3,5-disubstituted isoxazoles. organic-chemistry.orgacs.org The process is regiospecific, ensuring that the desired isomer is formed preferentially. acs.org The reaction can be successfully performed on a gram scale, highlighting its utility in synthetic applications. acs.orgacs.org
Another significant oxidative cyclization strategy is the intramolecular cycloaddition of alkyne-tethered aldoximes. mdpi.com This reaction can be catalyzed by hypervalent iodine(III) species, which are generated in situ from precursors like 2-iodobenzoic acid and m-chloroperoxybenzoic acid (m-CPBA). mdpi.com This method efficiently produces fused isoxazole derivatives in high yields. mdpi.com Mechanistic studies suggest the formation of a nitrile oxide intermediate, which then undergoes intramolecular cycloaddition to yield the desired isoxazole product. mdpi.com
The table below summarizes key features of these oxidative cyclization methods.
| Method | Precursors | Key Reagents/Catalysts | Key Features |
| Propargylamine Oxidation/Cyclization | Propargylamines | m-CPBA, CuCl | One-pot, regiospecific, high functional group tolerance, scalable. organic-chemistry.orgacs.orgacs.org |
| Intramolecular Aldoxime Cycloaddition | Alkyne-tethered aldoximes | Hypervalent iodine(III) species (e.g., from 2-iodobenzoic acid, m-CPBA) | Efficient for fused isoxazoles, high yields, proceeds via nitrile oxide intermediate. mdpi.com |
Regioselective Synthesis Strategies relevant to this compound
Achieving regiocontrol is paramount in the synthesis of substituted isoxazoles to ensure the formation of the desired isomer, such as a 5-substituted product like this compound. The classical approach of condensing a 1,3-dicarbonyl compound with hydroxylamine often suffers from poor regioselectivity, leading to mixtures of isomers. nih.gov Modern synthetic methods have been developed to overcome this challenge.
One of the most effective methods for the regioselective construction of isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. rsc.orgrsc.org The regioselectivity of this reaction can be controlled to favor either 5-substituted or 4-substituted isoxazoles. rsc.orgrsc.org For the synthesis of 5-substituted isoxazoles, the reaction is typically performed in the absence of a catalyst. rsc.orgrsc.org In contrast, the presence of a ruthenium catalyst can steer the reaction to favor the 4-substituted isomer. rsc.orgrsc.org This method is valued for its mild reaction conditions and high tolerance for various functional groups. rsc.orgrsc.org
Another powerful strategy involves the reaction of fluoroalkyl ynones with binucleophiles like hydroxylamine. enamine.netnih.govacs.org This approach provides a facile route to either 3- or 5-fluoroalkyl-substituted isoxazoles with a high degree of regioselectivity. nih.govacs.org The control of regiochemistry can be achieved by carefully selecting the reaction conditions and the structure of the starting materials. nih.govrsc.org For instance, variations in solvents, the use of additives like pyridine, or Lewis acid catalysts can dictate which regioisomer is formed. nih.gov
The following table outlines strategies for achieving regioselectivity in isoxazole synthesis.
| Strategy | Key Reactants | Conditions/Catalyst | Outcome |
| [3+2] Cycloaddition | Nitrile Oxide + Terminal Alkyne | No Catalyst | Favors 5-substituted isoxazoles. rsc.orgrsc.org |
| [3+2] Cycloaddition | Nitrile Oxide + Terminal Alkyne | Ruthenium Catalyst | Favors 4-substituted isoxazoles. rsc.orgrsc.org |
| Cyclocondensation | β-enamino diketone + Hydroxylamine | EtOH, reflux | Preferential formation of one 4,5-disubstituted regioisomer. nih.gov |
| Cyclocondensation | β-enamino diketone + Hydroxylamine | MeCN, pyridine, room temp. | Preferential formation of the alternative 4,5-disubstituted regioisomer. nih.gov |
Advanced Derivatization and Functionalization Strategies
Once the this compound core is synthesized, further structural diversity can be achieved through advanced derivatization and functionalization strategies. These modifications can be directed at either the isoxazole ring itself or the phenoxyethyl side chain. Such structural alterations are crucial for modulating the physicochemical and biological properties of the molecule. nih.gov
Introduction of Diverse Substituents on the Oxazole Ring
The isoxazole ring offers positions C-3 and C-4 for the introduction of new substituents. Direct C-H functionalization and transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose. nih.gov These methods allow for the installation of a wide array of functional groups, which can significantly influence the molecule's properties. researchgate.net
For example, various aryl, alkyl, or heteroaryl groups can be introduced. researchgate.net The choice of different metal and ligand combinations can allow for selective transformations. researchgate.net The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl substituents, onto the phenyl ring of an isoxazole derivative has been shown to enhance certain biological activities. nih.gov This highlights the importance of precise functionalization in tuning molecular properties. nih.gov
The table below provides examples of substituents that can be introduced onto the isoxazole ring.
| Position | Substituent Type | Synthetic Method | Potential Impact |
| C-3 / C-4 | Aryl / Heteroaryl | Transition metal cross-coupling (e.g., Negishi coupling). nih.gov | Modulate electronic properties, enhance biological interactions. nih.gov |
| C-3 / C-4 | Fluoroalkyl groups | Cycloaddition with fluorinated precursors. nih.gov | Improve metabolic stability, alter pharmacokinetic profiles. nih.gov |
| C-3 / C-4 | Halogens (e.g., Iodo) | Reaction with iodinated alkynes. nih.gov | Serve as handles for further cross-coupling reactions. nih.gov |
Functional Group Interconversions on the Phenoxyethyl Moiety
The phenoxyethyl moiety of this compound provides additional sites for chemical modification through functional group interconversions (FGI). FGI is defined as the process of converting one functional group into another through reactions like oxidation, reduction, substitution, or elimination. ic.ac.uk
On the ethyl bridge, the secondary carbon atom could potentially be a site for oxidation to a ketone, provided the isoxazole ring is stable to the oxidizing conditions. Alternatively, if other functional groups were present on this chain, they could be interconverted (e.g., reduction of a ketone to an alcohol, conversion of an alcohol to a halide). scribd.com
The 4-chlorophenyl ring is another site for modification. The chlorine atom can be replaced by other groups via nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by other substituents. More commonly, transition metal-catalyzed cross-coupling reactions could be employed to replace the chlorine with aryl, alkyl, or amine groups. Furthermore, additional substituents could be introduced onto the phenyl ring through electrophilic aromatic substitution, with the existing chloro and phenoxy groups directing the position of the new substituent.
The following table summarizes potential functional group interconversions on the side chain.
| Moiety | Initial Group | Target Group | Reaction Type |
| Ethyl Bridge | Secondary C-H | Ketone (C=O) | Oxidation |
| Chlorophenyl Ring | Chlorine (-Cl) | Amine (-NH2), Alkoxy (-OR) | Nucleophilic Aromatic Substitution / Cross-Coupling |
| Chlorophenyl Ring | Chlorine (-Cl) | Aryl, Alkyl | Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) |
| Chlorophenyl Ring | Aromatic C-H | Nitro (-NO2), Halogen (-Br, -I) | Electrophilic Aromatic Substitution |
Advanced Computational Chemistry and Theoretical Investigations of 5 1 4 Chlorophenoxy Ethyl 1,2 Oxazole
Quantum Chemical Calculations
Quantum chemical calculations have emerged as powerful tools for elucidating the intricate electronic and structural properties of molecules. These computational methods provide a theoretical framework to understand molecular behavior at the atomic level, offering insights that complement experimental findings. In the context of 5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole, quantum chemical calculations are instrumental in characterizing its fundamental properties, which are crucial for predicting its reactivity, stability, and potential interactions with biological systems.
Density Functional Theory (DFT) is a widely employed computational method in quantum chemistry to investigate the electronic structure of many-body systems. iosrjournals.orgnih.gov It is particularly effective for evaluating the structural and electronic characteristics of complex molecules. nih.gov DFT calculations, often utilizing functionals like B3LYP, are instrumental in optimizing the molecular geometry of this compound to its lowest energy state. iosrjournals.org
These studies can provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional representation of the molecule. The optimized geometry is fundamental for further computational analyses, including vibrational frequency calculations and the prediction of spectroscopic properties. Furthermore, DFT allows for the calculation of various electronic properties such as total energy, dipole moment, and the distribution of electron density, which are essential for understanding the molecule's polarity and intermolecular interactions. The electronic structure analysis can also reveal insights into the hybridization and orbital character of the constituent atoms. nih.gov
Table 1: Representative Data from DFT Geometric Optimization
| Parameter | Value |
|---|---|
| Optimized Total Energy | [To be calculated via DFT] |
| Dipole Moment | [To be calculated via DFT] |
| C-O Bond Length (Oxazole) | [To be calculated via DFT] |
| C-N Bond Length (Oxazole) | [To be calculated via DFT] |
| C-Cl Bond Length (Phenyl) | [To be calculated via DFT] |
Note: The values in this table are placeholders and would be determined through actual DFT calculations on this compound.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are critical in determining the chemical reactivity and electronic properties of a molecule. bhu.ac.in The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. espublisher.com
For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO would indicate regions with higher electron density, prone to attack by electrophiles. Conversely, the distribution of the LUMO would highlight electron-deficient regions, susceptible to nucleophilic attack. Time-dependent DFT (TD-DFT) methods are often employed to determine HOMO and LUMO energies. bhu.ac.in In a related molecule, 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole, HOMO-LUMO analysis was crucial for understanding charge transfer within the molecule. nih.gov
Table 2: Frontier Molecular Orbital (FMO) Data
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | [To be calculated via DFT] |
| LUMO Energy | [To be calculated via DFT] |
| HOMO-LUMO Energy Gap (ΔE) | [To be calculated via DFT] |
Note: The values in this table are placeholders and would be determined through actual DFT calculations.
Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a specific number of delocalized π-electrons. The quantitative assessment of aromaticity can be achieved through various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity based on the deviation of bond lengths from an optimal value for a fully aromatic system. nih.gov A HOMA value close to 1 indicates high aromaticity, while a value of 0 suggests a non-aromatic system. mdpi.com
For this compound, HOMA analysis would be applied to both the chlorophenoxy and the 1,2-oxazole rings to quantify their respective degrees of aromaticity. While the chlorophenoxy ring is expected to be highly aromatic, the oxazole (B20620) ring, being a heterocycle, may exhibit a lesser degree of aromaticity. researchgate.net Other indices such as the aromaticity-based order (ABO) and the index of aromaticity (IA) can also be employed to provide a more comprehensive understanding of the electron delocalization in these ring systems. These indices are valuable for predicting the chemical behavior and stability of the molecule.
Table 3: Aromaticity Indices for Ring Systems
| Ring System | HOMA | IA | ABO |
|---|---|---|---|
| 4-Chlorophenoxy Ring | [To be calculated] | [To be calculated] | [To be calculated] |
| 1,2-Oxazole Ring | [To be calculated] | [To be calculated] | [To be calculated] |
Note: The values in this table are placeholders and would be determined from the optimized geometry.
Conceptual DFT provides a framework for defining and calculating chemical reactivity indices that can predict the reactivity of different sites within a molecule. Fukui functions, for instance, are used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. beilstein-journals.org The Fukui function f(r) is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. researchgate.net For oxazole, the preferential site for electrophilic substitution is the C5 position, and for nucleophilic attack, it is the C2 position. komorowski.edu.plnih.gov
The global electrophilicity index (ω) is another important descriptor that quantifies the ability of a molecule to accept electrons. researchgate.net It is calculated from the electronic chemical potential and chemical hardness, which in turn can be approximated from the HOMO and LUMO energies. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. These reactivity descriptors are invaluable for understanding the chemical behavior of this compound in various chemical reactions.
Table 4: Global Reactivity Descriptors
| Descriptor | Value |
|---|---|
| Chemical Hardness (η) | [To be calculated] |
| Electronic Chemical Potential (μ) | [To be calculated] |
| Electrophilicity Index (ω) | [To be calculated] |
Note: These values are placeholders and would be derived from HOMO and LUMO energies.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational techniques that provide insights into the behavior of molecules at the atomic level. These methods are particularly useful for studying the interactions between a small molecule, such as this compound, and a biological target.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method is widely used in drug discovery to understand the binding mode and affinity of a potential drug candidate with its biological target, typically a protein or enzyme. thesciencein.org The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding energy.
For this compound, molecular docking studies could be performed to investigate its potential interactions with various biological targets. For instance, oxazole derivatives have been explored as antagonists for receptors like the transient receptor potential vanilloid 1 (TRPV1). nih.gov Docking simulations would reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues in the receptor's active site. mdpi.com These studies can provide a rational basis for the observed biological activity and guide the design of more potent and selective analogs.
Table 5: Hypothetical Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| [Example Target 1] | [To be calculated] | [e.g., Tyr252, Arg120] | [e.g., Hydrogen Bond, Pi-Pi Stacking] |
| [Example Target 2] | [To be calculated] | [e.g., Leu343, Val523] | [e.g., Hydrophobic Interaction] |
Note: This table presents a hypothetical scenario. Actual results would depend on the chosen biological target and docking software.
Molecular Docking Studies of Ligand-Target Interactions
Ligand-Protein Binding Affinity and Energy Calculations
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a defined scoring function. The scoring function estimates the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger interaction.
For a compound like this compound, a typical docking study would involve preparing the 3D structure of the ligand and the target protein. The protein structure is often obtained from crystallographic data from the Protein Data Bank. The docking simulation would then place the ligand into the active site of the protein, and the resulting poses would be scored. For instance, in a study of isoxazole (B147169) derivatives as potential Hsp90 inhibitors, molecular docking was used to predict the binding energies and interaction modes of the compounds within the ATP-binding site of the Hsp90 protein. nih.gov
Table 1: Illustrative Molecular Docking Results for Isoxazole Derivatives Targeting a Hypothetical Protein Kinase
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound (Hypothetical) | -8.5 | Leu83, Val35, Ala48, Lys65 |
| Isoxazole Analog A | -9.2 | Leu83, Val35, Phe146 |
| Isoxazole Analog B | -7.8 | Ala48, Lys65, Asp145 |
This table is for illustrative purposes and does not represent actual experimental data for the specified compound.
Analysis of Key Residue Interactions and Hydrogen Bonding Networks
Beyond a simple binding score, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues of the protein. These interactions can be categorized into several types, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The isoxazole ring, with its oxygen and nitrogen heteroatoms, is capable of forming hydrogen bonds, which are crucial for high-affinity binding. nih.gov
A detailed analysis of the docked pose of this compound would reveal which amino acid residues in the binding pocket are in close contact with the ligand. For example, the chlorophenoxy group might engage in hydrophobic interactions with nonpolar residues, while the oxazole core could form hydrogen bonds with polar residues. In a study on benzylidene benzofuranone analogues, analysis of the ligand-protein interactions revealed key hydrogen bonding with residues such as ILE 10 and LEU 83. researchgate.net
Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the ligand-protein complex and the observation of conformational changes that may occur upon binding.
Ligand-Receptor Complex Stability Over Time
A common application of MD simulations in drug discovery is to evaluate the stability of a docked ligand-protein complex. A simulation is run for a specific period (e.g., nanoseconds to microseconds), and the root-mean-square deviation (RMSD) of the protein backbone and the ligand is monitored. A stable RMSD trajectory suggests that the complex is in a stable conformation. For instance, in a study of isoxazole-based Hsp90 inhibitors, MD simulations of 100 ns were performed, and the RMSD of the protein backbone was analyzed to confirm the stability of the complex. nih.gov A stable complex would show RMSD fluctuations of less than 0.1 nm. nih.gov
Binding Free Energy Calculations (e.g., MM/PBSA)
MD simulations can be coupled with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy of a ligand to a protein. This method provides a more accurate estimation of binding affinity than docking scores alone by considering the contributions of electrostatic and van der Waals interactions, as well as solvation energies. The binding free energy is calculated by taking snapshots from the MD trajectory and averaging the energy components. In a study of 7-Phenyl-imidazoquinolin-4(5H)-one derivatives, MM-PBSA calculations were used to identify key residues contributing to inhibitor binding. nih.gov
Table 2: Illustrative MM/PBSA Binding Free Energy Components for this compound (Hypothetical)
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 35.8 |
| Nonpolar Solvation Energy | -5.1 |
| Total Binding Free Energy (ΔG) | -35.0 |
This table is for illustrative purposes and does not represent actual experimental data for the specified compound.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential in determining activity, QSAR models can be used to predict the activity of new, untested compounds.
2D and 3D QSAR Model Development
QSAR models can be developed using either 2D or 3D descriptors of the molecules. 2D-QSAR models use descriptors that can be calculated from the 2D structure of the molecule, such as molecular weight, logP (a measure of lipophilicity), and topological indices. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules and use steric and electrostatic fields as descriptors.
For a series of isoxazole derivatives including this compound, a QSAR study would involve compiling a dataset of compounds with their experimentally determined biological activities. The next step would be to calculate a variety of molecular descriptors for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the activity. A QSAR study on halogen- and amidino-substituted benzothiazoles and benzimidazoles demonstrated that the antiproliferative activity was dependent on the topological and spatial distribution of atomic mass and polarizability. mdpi.com
Table 3: Illustrative QSAR Model Equation and Statistical Parameters
| Parameter | Value |
| Equation | pIC50 = 0.5LogP - 0.2MolecularWeight + 1.2*DipoleMoment + 3.5 |
| R² (Correlation Coefficient) | 0.85 |
| Q² (Cross-validated R²) | 0.72 |
| F-statistic | 45.6 |
This table is for illustrative purposes and does not represent an actual QSAR model.
Correlation with Electronic and Steric Parameters of Substituents
The biological activity and physicochemical properties of this compound and its derivatives are significantly influenced by the electronic and steric nature of their substituents. Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating these correlations, providing a framework for the rational design of new analogues with enhanced activity.
Theoretical and computational investigations have demonstrated that the reactivity and kinetic stability of oxazole derivatives are governed by electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical factor in determining the molecule's reactivity; a smaller gap suggests higher reactivity. For instance, DFT studies on related oxazole structures have shown that charge transfers primarily occur within the molecule, indicating its chemical reactivity.
The introduction of various substituents on the aromatic rings of isoxazole derivatives has been shown to modulate their biological activities. In studies of analogous compounds, such as [(biphenyloxy)propyl]isoxazole derivatives, QSAR models have been successfully developed to predict their antiviral activity. These models indicate that specific electronic and steric properties of the substituents are crucial for activity. For example, a hypothesis has been put forward that terminal benzene (B151609) substituents should possess a negative electrostatic potential and a specific length to exhibit strong antiviral effects.
Generally, the electronic effects of substituents are quantified using parameters like the Hammett constant (σ), which describes the electron-donating or electron-withdrawing nature of a substituent. Steric effects are often described by parameters such as molar refractivity (MR) or Taft's steric parameter (Es).
To illustrate the application of these parameters in a hypothetical QSAR study for a series of analogues of this compound, where the substituent 'R' on the phenoxy ring is varied, a data table could be constructed as follows:
Table 1: Hypothetical Electronic and Steric Parameters for Substituted Analogues
| Substituent (R) | Hammett Constant (σ) | Molar Refractivity (MR) | Observed Biological Activity (e.g., IC50, µM) |
|---|---|---|---|
| H | 0.00 | 1.03 | - |
| 4-Cl (as in the parent compound) | 0.23 | 6.03 | - |
| 4-F | 0.06 | 0.92 | - |
| 4-CH3 | -0.17 | 5.65 | - |
| 4-OCH3 | -0.27 | 7.87 | - |
| 4-NO2 | 0.78 | 7.36 | - |
Note: The biological activity values are hypothetical and for illustrative purposes only, as a specific QSAR study for this exact compound with a range of substituents was not found in the searched literature.
A regression analysis of such data would yield a QSAR equation, for instance:
log(1/IC50) = k1(σ) + k2(MR) + C
Where k1 and k2 are the coefficients for the electronic and steric parameters, respectively, and C is a constant. The signs and magnitudes of k1 and k2 would indicate whether electron-withdrawing/donating groups and smaller/larger substituents are favorable for the biological activity .
In broader studies of isoxazole derivatives, it has been observed that the presence of specific groups, such as methoxy, dimethylamino, and bromine at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring, can enhance antibacterial activity. This suggests that both electronic and steric factors play a crucial role in the pharmacological profile of these compounds. ijpca.org
Lack of Scientific Data Prevents In-Depth Analysis of this compound
A thorough review of available scientific literature and databases has revealed a significant lack of specific research data for the chemical compound This compound . Consequently, a detailed article elucidating its molecular and cellular mechanisms of action, as per the requested outline, cannot be generated at this time.
Searches for information pertaining to the compound's effects on specific biological targets and its impact on cellular processes have not yielded any specific studies. There is no available information on its potential as an enzyme inhibitor, its ability to modulate receptors, or its effects on tubulin polymerization. Furthermore, no in vitro cellular assay data, such as cell cycle analysis, gene and protein expression analysis, or cell proliferation inhibition assays, could be found for this particular molecule.
While the broader class of 1,2-oxazole derivatives has been the subject of various pharmacological studies, the specific biological activities and mechanisms of action of this compound remain uninvestigated in the public domain. Without foundational research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.
Therefore, until specific research is conducted and published on this compound, a comprehensive analysis of its molecular and cellular mechanisms of action is not possible.
Elucidation of Molecular and Cellular Mechanisms of Action for 1,2 Oxazole Derivatives
In Vitro Cellular Assays for Mechanistic Insights
Mitochondrial Pathway Analysis (e.g., Mitochondrial Depolarization, ROS Generation) for 5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole
Extensive literature searches did not yield specific studies investigating the direct effects of the chemical compound this compound on mitochondrial pathways, including mitochondrial depolarization and the generation of reactive oxygen species (ROS). While the broader class of 1,2-oxazole derivatives has been a subject of interest in medicinal chemistry for their diverse biological activities, research focusing on the specific mitochondrial interactions of this particular compound is not publicly available.
Structure Activity Relationship Sar Studies of 5 1 4 Chlorophenoxy Ethyl 1,2 Oxazole and Analogues
Impact of Substituent Modifications on Molecular Interactions and Biological Activity
The biological activity of a molecule is intricately linked to its three-dimensional structure and the specific interactions it forms with its biological target. Modifications to substituents can dramatically alter these interactions, leading to enhanced or diminished activity.
The 4-chlorophenoxy group is a common feature in many biologically active compounds. Its role in ligand-target binding is multifaceted, involving a combination of hydrophobic, hydrogen bonding, and halogen bonding interactions.
Hydrophobic and Aromatic Interactions : The phenyl ring of the chlorophenoxy moiety often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) within the binding pocket of a target protein.
Halogen Bonding : The chlorine atom at the para-position can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) on the protein. This can significantly contribute to binding affinity and selectivity. For instance, in phenethylamine (B48288) derivatives, halogen groups at the para position of a phenyl ring have been shown to have a positive effect on binding affinity to the 5-HT2A receptor. biomolther.org
Electronic Effects : The electron-withdrawing nature of the chlorine atom influences the electronic distribution of the entire phenoxy ring, which can modulate the strength of other interactions.
Studies on related structures, such as 4-chlorobenzoyl-coenzyme A dehalogenase, highlight the importance of specific interactions with the chlorinated aromatic ring for catalysis and binding. nih.gov Modifications to this moiety, such as altering the position or nature of the halogen, or replacing the phenyl ring with other aromatic systems, are critical steps in SAR studies to optimize target engagement.
Conformational Flexibility : An ethyl linker provides a degree of rotational freedom, allowing the phenoxy and oxazole (B20620) moieties to adopt an optimal orientation for binding within the target site. This flexibility can be crucial for accommodating the specific geometry of the binding pocket. bohrium.comnih.gov However, excessive flexibility can be entropically unfavorable upon binding, potentially reducing affinity. nih.govresearchgate.net
Linker Length and Rigidity : The length of the linker is critical. A linker that is too short or too long may improperly position the key binding groups. Introducing rigidity into the linker, for example by incorporating double bonds or cyclic structures, can pre-organize the molecule into a more favorable conformation for binding, though it may also introduce strain. bohrium.comnih.gov The replacement of a flexible ethyl linker with a more rigid methyl group has been shown in some cases to hinder the ability of fragments to target their respective binding regions simultaneously. nih.gov
Impact on Binding Affinity : Systematic studies exploring linker properties have shown that even seemingly inert linkers can have significant energetic effects on fragment binding that are not easily predictable. nih.gov The strain and flexibility of a linker can substantially impact binding affinity even when the primary binding fragments are optimally positioned. bohrium.comresearchgate.net Therefore, linker optimization is a key aspect of fragment-based drug discovery. bohrium.comnih.gov
The table below illustrates how linker modifications can affect binding affinity in hypothetical analogues.
Table 1: Hypothetical Impact of Linker Modification on Binding Affinity
| Analogue | Linker Modification | Relative Flexibility | Predicted Impact on Binding Affinity |
|---|---|---|---|
| A | Ethyl (Original) | Flexible | Baseline |
| B | Methyl | More Rigid | Potentially Decreased (if flexibility is required) |
| C | Propyl | More Flexible | Potentially Decreased (entropic penalty) |
| D | Vinylene (-CH=CH-) | Rigid | Potentially Increased (pre-organization) |
| E | Cyclopropyl | Rigid | Potentially Increased (defined vector) |
The 1,2-oxazole (or isoxazole) ring is a five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry. mdpi.com It is an electron-rich aromatic structure that can engage in various non-covalent interactions and its substitution pattern is critical for tuning the potency and selectivity of a compound. mdpi.com
Hydrogen Bonding : The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors, forming key interactions with hydrogen bond donors in the target's active site.
Modulation of Physicochemical Properties : Substituents on the oxazole ring can significantly alter the molecule's properties, such as lipophilicity, solubility, and metabolic stability. For example, adding polar groups can increase aqueous solubility.
Direct Interaction with Target : In many cases, substituents on the heterocyclic ring directly interact with the target protein. For instance, SAR studies on 1,2,4-oxadiazole (B8745197) derivatives have shown that a substituted five-membered ring in the 5-position is important for activity. nih.gov Similarly, studies on 1,2,5-oxadiazoles revealed that antiplasmodial activity and selectivity are highly dependent on the substitution pattern of a 4-phenyl moiety. mdpi.com
The reactivity and substitution patterns of oxazole rings are well-studied. Electrophilic substitution generally occurs at the C5 position, while nucleophilic substitution is rare but more likely at C2. semanticscholar.orgtandfonline.com The acidity of the ring protons follows the order C2 > C5 > C4. semanticscholar.orgthepharmajournal.com This chemical reactivity informs which positions are most amenable to modification.
The following table summarizes the potential effects of substitutions at different positions of the oxazole ring based on general principles of medicinal chemistry.
Table 2: Potential Effects of 1,2-Oxazole Ring Substitutions
| Position | Type of Substituent | Potential Effect on Activity | Rationale |
|---|---|---|---|
| C3 | Small, polar group (e.g., -NH2) | Increase Potency/Solubility | Potential for new hydrogen bonding interactions. |
| C4 | Bulky, non-polar group | Decrease Potency | Potential for steric hindrance within the binding pocket. |
| C5 | Aromatic ring | Increase Potency | Potential for additional π-stacking or hydrophobic interactions. |
Identification of Pharmacophores and Key Structural Motifs for Targeted Research
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the pharmacophore for the 5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole series is essential for designing new analogues with improved properties.
Based on the analysis of the individual moieties, a likely pharmacophore model would include:
A Hydrogen Bond Acceptor Feature : Provided by the oxygen and/or nitrogen atoms of the 1,2-oxazole ring.
A Hydrophobic/Aromatic Feature : Represented by the 4-chlorophenoxy ring.
A Halogen Bond Donor : The chlorine atom on the phenoxy ring.
A Specific Spatial Arrangement : The ethyl linker dictates the distance and relative orientation between the oxazole and chlorophenoxy features.
Key structural motifs for this class of compounds would therefore be the substituted phenoxy group and the heterocyclic 1,2-oxazole ring. Research often focuses on retaining these core motifs while exploring modifications to the substituents and the linker to optimize interactions with the target. nih.gov For example, SAR studies have revealed that the chemical relationship between the 3D structure of a molecule and its biological activity is heavily influenced by the functional groups substituted on the oxazole moiety. semanticscholar.org The goal is to enhance favorable interactions and physicochemical properties to increase therapeutic activity. tandfonline.com
Research Applications of 1,2 Oxazole Derivatives Beyond Direct Biological Activity
Role as Versatile Building Blocks in Advanced Organic Synthesis
The 1,2-oxazole moiety is a highly valuable building block in organic synthesis due to its inherent reactivity and the ability to be transformed into a wide array of other functional groups and molecular architectures. The stability of the oxazole (B20620) ring under various reaction conditions, coupled with its susceptibility to specific ring-opening reactions, makes it a strategic component in the synthesis of complex molecules.
Derivatives of 1,2-oxazole can be employed as masked 1,3-dicarbonyl compounds. Through reductive cleavage of the N-O bond, the isoxazole (B147169) ring can be opened to yield γ-amino alcohols, β-hydroxy ketones, or β-hydroxy nitriles, which are versatile intermediates in the synthesis of natural products and other complex organic molecules. For instance, the predictable regioselectivity of these ring-opening reactions allows for the stereocontrolled introduction of functional groups.
Furthermore, the 1,2-oxazole ring can participate in various cycloaddition reactions, acting as a dienophile or a diene, depending on the substituents. These reactions are instrumental in constructing more complex heterocyclic systems. The van Leusen oxazole synthesis, a powerful method for forming the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC), has been extensively developed for creating diverse 5-substituted oxazoles. nih.gov This methodology allows for the incorporation of various functionalities, which can then be further elaborated, highlighting the role of the oxazole as a linchpin in convergent synthetic strategies. nih.gov
The synthesis of unnatural amino acids and peptide-like structures has also benefited from the use of 1,2-oxazole derivatives. ontosight.ai These heterocyclic amino acids can be incorporated into peptides to introduce conformational constraints or to act as bioisosteres of natural amino acid residues. ontosight.ai
Catalytic Applications (e.g., Oxazole-based Ligands in Asymmetric Synthesis)
Chiral oxazole-containing ligands, such as those incorporating pyridine-oxazole (PyOX), phosphine-oxazole (PHOX), and bis(oxazoline) (BOX) motifs, have demonstrated remarkable success in asymmetric catalysis. These ligands have been successfully employed in reactions such as palladium-catalyzed allylic alkylation, copper-catalyzed cyclopropanation, and nickel-catalyzed conjugate additions, often affording products with high yields and excellent enantiomeric excesses.
For example, planar-chiral oxazole-pyrimidine (PYMCOX) ligands derived from [2.2]paracyclophane have been synthesized and applied in nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones, yielding chiral allylic alcohols with up to 99% yield and 99% enantiomeric excess (ee). Similarly, planar-chiral oxazole-pyridine (COXPY) ligands have shown superior performance in palladium-catalyzed asymmetric acetoxylative cyclization of alkyne-tethered cyclohexadienones. researchgate.netspiedigitallibrary.orgnih.gov
The modular nature of these ligands allows for systematic tuning of their steric and electronic properties by modifying the substituents on the oxazole ring and the accompanying coordinating group. This adaptability is crucial for optimizing the catalyst performance for a specific transformation. The development of novel oxazole-based ligands continues to be an active area of research, with the aim of discovering new catalytic systems with enhanced reactivity and selectivity.
| Ligand Type | Metal Catalyst | Application | Ref. |
| PYMCOX | Nickel | Asymmetric 1,2-reduction of α,β-unsaturated ketones | |
| COXPY | Palladium | Asymmetric acetoxylative cyclization | researchgate.netspiedigitallibrary.orgnih.gov |
| PHOX | Various | Asymmetric hydrogenation, cycloadditions | nih.gov |
| BOX | Copper, Zinc | Cyclopropanation, Lewis acid catalysis | acs.org |
Applications in Agrochemical Research (e.g., as Scaffolds for Fungicides and Herbicides)
The 1,2-oxazole (isoxazole) ring is a well-established scaffold in the design and discovery of new agrochemicals, including fungicides, herbicides, and insecticides. ktu.edu The presence of this heterocycle can confer desirable properties such as enhanced biological activity, metabolic stability, and favorable physicochemical characteristics for transport within plants.
In the realm of herbicides, the isoxazole derivative isoxaflutole (B1672639) is a notable example. It acts as a pro-herbicide, undergoing in vivo ring-opening to a diketonitrile derivative that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This mode of action leads to the bleaching of susceptible weeds. The isoxazole ring in this context serves to deliver the active molecule to its target. Other isoxazole-containing compounds have also been developed as pigment inhibitor herbicides. nih.gov
Furthermore, the structural motif of a phenoxy group, as present in 5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole, is a key feature of a major class of herbicides known as the phenoxy herbicides, which includes compounds like 2,4-D and MCPA. acs.orgrsc.org These herbicides act as synthetic auxins, causing uncontrolled growth in broadleaf weeds. The combination of a phenoxy moiety with a 1,2-oxazole ring presents an interesting avenue for the development of novel herbicides with potentially unique modes of action or selectivity profiles.
In fungicide research, the 1,2-oxazole scaffold is explored for the development of new active ingredients. For instance, 1,2,4-oxadiazole (B8745197) derivatives have been investigated as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a key target for many commercial fungicides. acs.orgdocumentsdelivered.com The ability to readily functionalize the oxazole ring allows for the optimization of antifungal activity against a range of plant pathogens.
| Agrochemical Class | Example Compound/Scaffold | Mode of Action | Ref. |
| Herbicides | Isoxaflutole | HPPD inhibition | |
| Herbicides | Phenoxyacetic acids | Synthetic auxins | acs.orgrsc.org |
| Fungicides | 1,2,4-Oxadiazole derivatives | SDH inhibition (potential) | acs.orgdocumentsdelivered.com |
| Insecticides | Isoxazole derivatives | Various | ktu.edu |
Development of Oxazole-Containing Luminescent Materials and Electronic Applications
The rigid, planar structure and π-conjugated system of the oxazole ring make it an attractive component in the design of organic functional materials with interesting photophysical and electronic properties. Oxazole derivatives have been investigated for their potential use as fluorescent probes, organic light-emitting diodes (OLEDs), and n-type organic semiconductors.
The fluorescence properties of oxazole derivatives are highly dependent on the nature and position of the substituents on the ring. Aryl-substituted oxazoles, in particular, can exhibit strong fluorescence in the blue and near-ultraviolet regions of the spectrum. This has led to their exploration as emitters in OLEDs. For example, certain bis-chromophore oxazole derivatives have been used in neat film configurations to achieve deep blue emission in OLED devices. spiedigitallibrary.org The twisted molecular structure of some of these compounds can reduce aggregation-induced fluorescence quenching, a common issue in solid-state emitters. spiedigitallibrary.org
The introduction of a fluorine substituent into an isoxazole scaffold has been shown to increase fluorescent intensity, particularly in the aggregated state, a phenomenon known as aggregation-induced emission (AIE). nih.gov This property is highly desirable for applications in bio-imaging and sensing. Highly substituted oxazole derivatives have also been studied as organelle-targeting fluorophores for cell imaging. nih.gov
In the field of organic electronics, theoretical studies have suggested that oxazole-containing frameworks could be good candidates for n-type organic semiconducting materials. acs.org By modifying the molecular structure, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for efficient charge transport in electronic devices.
| Application | Key Feature | Example/Study | Ref. |
| OLEDs | Blue emission | Bis-chromophore oxazole derivatives | spiedigitallibrary.org |
| Fluorescent Probes | Aggregation-induced emission | Fluorinated isoxazoles | nih.gov |
| Bio-imaging | Organelle targeting | Highly substituted oxazoles | nih.gov |
| Organic Semiconductors | n-type materials | Thiazole- and oxazole-containing frameworks | acs.org |
Q & A
Q. What established synthetic methodologies are available for preparing 5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole and its derivatives?
- Methodological Answer : The primary synthetic route involves van Leusen’s oxazole synthesis using aromatic aldehydes, p-toluenesulfonylmethyl isocyanide (TosMIC), and potassium carbonate in methanol under reflux (70°C, 3 hours) . Key steps include:
-
Reagent ratios : Equimolar aldehyde, TosMIC, and K₂CO₃.
-
Purification : Extraction with methyl tert-butyl ether, followed by washing with water and sodium chloride solution.
Alternative methods include microwave-assisted cyclization (e.g., NaOH/DMF/H₂O at 90°C for 15 minutes), which improves yield and reduces reaction time compared to conventional heating .Table 1: Comparison of Synthesis Conditions
Method Reagents/Conditions Time Yield Reference Van Leusen’s Reaction TosMIC, K₂CO₃, MeOH, 70°C 3 h Microwave-Assisted NaOH/DMF/H₂O, 90°C 15 min Conventional Cyclization H₂SO₄ or NaOH, room temperature 2–72 h
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : To analyze halogen bonding (e.g., with perfluorinated iodobenzenes) and crystal packing .
- Molecular Electrostatic Potential (MESP) Calculations : Optimize geometries using DFT to rank acceptor sites for non-covalent interactions .
- Spectroscopy :
- NMR : Confirm substituent positions (e.g., 4-chlorophenoxy group).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., C₁₁H₁₁ClN₂O₂) .
Q. What biological activities are associated with oxazole derivatives, and how are they evaluated?
- Methodological Answer : Oxazoles exhibit anticancer potential via kinase inhibition or apoptosis induction. Assays include:
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based kinase activity assays .
Note: Specific data for this compound is limited in the provided evidence, but structural analogs (e.g., benzoxazoles) show activity against HSP90 and fungal targets .
Advanced Research Questions
Q. How can halogen bonding interactions be optimized in cocrystallization studies of this compound?
- Methodological Answer :
- Acceptor Selection : Use perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) as halogen bond donors.
- MESP-Guided Design : Prioritize oxazole nitrogen and aromatic π-systems as acceptors .
- Crystallization Conditions : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) to enhance crystal quality.
- Conflict Resolution : If halogen bonding competes with hydrogen bonding (e.g., NH groups), modify substituents to sterically hinder undesired interactions .
Q. How can researchers resolve discrepancies in reaction yields between conventional and microwave-assisted synthesis?
- Methodological Answer :
- Parameter Optimization : Adjust microwave power, solvent polarity, and catalyst loading. For example, NaOH/DMF/H₂O under microwaves reduces side reactions .
- Kinetic Analysis : Compare activation energies via Arrhenius plots to identify rate-limiting steps.
- Side-Product Identification : Use LC-MS or GC-MS to detect intermediates (e.g., uncyclized thiosemicarbazides) .
Q. What strategies are effective for structure-activity relationship (SAR) analysis given limited structural data?
- Methodological Answer :
- Computational Modeling : Perform docking studies (e.g., Autodock Vina) to predict binding modes with biological targets (e.g., kinases) .
- Bioisosteric Replacement : Substitute the 4-chlorophenoxy group with bioisosteres (e.g., 2,4-difluorophenyl) to assess activity changes .
- Fragment-Based Design : Use Cambridge Structural Database (CSD) entries (e.g., 700 oxazole-containing systems) to identify conserved interaction motifs .
Key Considerations for Experimental Design
- Contradictory Data Handling : If crystallography data conflicts with computational predictions (e.g., MESP vs. observed halogen bonds), re-optimize geometries using higher-level theory (e.g., MP2/cc-pVTZ) .
- Scalability : While microwave synthesis improves lab-scale yields, assess solvent safety (e.g., DMF toxicity) for larger batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
